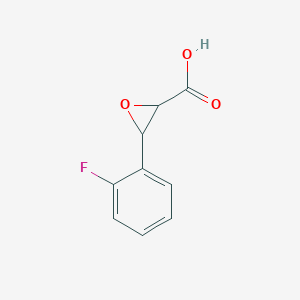

3-(2-Fluorophenyl)oxirane-2-carboxylic acid

Description

3-(2-Fluorophenyl)oxirane-2-carboxylic acid is a fluorinated epoxide derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position, fused to an oxirane (epoxide) ring bearing a carboxylic acid group (Figure 1). The fluorine atom at the 2-position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common feature in pharmaceutical design .

The carboxylic acid group enables further derivatization into esters, amides, or salts, as seen in related compounds .

Properties

IUPAC Name |

3-(2-fluorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHLMLOBYNQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-fluorophenylacetic acid with a peracid, such as performic acid or peracetic acid, to form the oxirane ring . The reaction conditions generally include a controlled temperature and pH to ensure the selective formation of the epoxide.

Industrial Production Methods

While specific industrial production methods for 3-(2-Fluorophenyl)oxirane-2-carboxylic acid are not widely documented, the general approach would involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Ring-opening reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines.

Substitution reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and reduction: The carboxylic acid group can be oxidized to form derivatives or reduced to form alcohols.

Common Reagents and Conditions

Nucleophiles: Water, alcohols, amines

Acids and bases: Hydrochloric acid, sodium hydroxide

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Ring-opening products: Glycols, amino alcohols

Substitution products: Fluorinated aromatic compounds

Oxidation products: Carboxylates, aldehydes

Reduction products: Alcohols

Scientific Research Applications

3-(2-Fluorophenyl)oxirane-2-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of the epoxide ring and the carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions . The carboxylic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of oxirane-carboxylic acids are heavily influenced by substituents on the phenyl ring and modifications to the epoxide or carboxylic acid groups. Key structural analogs include:

*Calculated based on molecular formula.

- Fluorine vs. Chlorine/Methyl : The 2-fluorophenyl group in the target compound likely confers greater electronegativity and metabolic resistance compared to chlorine (electron-withdrawing) or methyl (electron-donating) substituents. Fluorine’s small size also minimizes steric hindrance .

- Carboxylic Acid Derivatives: Esterification (e.g., ethoxycarbonyl in ) or amidation (e.g., carboxamide in ) alters solubility and reactivity.

Physicochemical Properties

- Reactivity : The epoxide ring is highly reactive, undergoing nucleophilic attack in acidic or basic conditions, as demonstrated in acid-catalyzed rearrangements of nitro-substituted analogs .

- Stability: Fluorine’s inductive effect may stabilize the phenyl ring against oxidation compared to non-fluorinated analogs. Salts of similar compounds (e.g., sodium or potassium salts) exhibit improved thermal stability and storage life .

Biological Activity

3-(2-Fluorophenyl)oxirane-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9F O3

- Molecular Weight : 196.18 g/mol

- Structure : The compound features an epoxide ring, which is known for its reactivity and ability to form covalent bonds with biomolecules.

The biological activity of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid primarily stems from its epoxide functionality. This structure allows it to interact with nucleophilic sites on proteins, leading to the formation of covalent adducts that can modulate enzyme activities and affect various biochemical pathways. The compound's reactivity may contribute to its potential therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxirane carboxylic acids have shown efficacy against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related compounds on human tumor cell lines found that certain oxirane derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects.

| Compound | Cell Line Tested | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3-(2-Fluorophenyl)oxirane-2-carboxylic acid | HeLa | 15 | 4 |

| 3-(4-Methylphenyl)oxirane-2-carboxylic acid | MCF-7 | 10 | 5 |

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to 3-(2-Fluorophenyl)oxirane-2-carboxylic acid may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Cytotoxicity Against Cancer Cells

In a comparative study, researchers evaluated the cytotoxicity of several oxirane derivatives, including 3-(2-Fluorophenyl)oxirane-2-carboxylic acid, against various human cancer cell lines. The results indicated a promising profile for this compound, particularly in inhibiting the proliferation of breast and cervical cancer cells.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Helicobacter pylori. The results demonstrated that it inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting its potential as a therapeutic agent for gastrointestinal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.